Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-
Description
Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- is a structurally complex acetamide derivative featuring a thiazolylidene core substituted with a 4-bromophenyl group via a 2-oxoethyl chain. This compound belongs to a broader class of thiazole and thiazolidinone derivatives, which are known for their diverse pharmacological activities, including antitumor, enzyme inhibitory, and receptor modulation properties .
Properties
CAS No. |
62284-55-3 |
|---|---|
Molecular Formula |
C13H11BrN2O2S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
N-[3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H11BrN2O2S/c1-9(17)15-13-16(6-7-19-13)8-12(18)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
InChI Key |
JAXCDGFLPYXIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Hantzsch-Type Thiazole Synthesis
The preparation of the thiazolylidene core structure commonly employs a variant of the Hantzsch thiazole synthesis. This approach involves the condensation of alpha-halogenated ketones with appropriate dithiocarbamate intermediates. The key advantage of this methodology is its versatility in accommodating various substituents, which is essential for introducing the 4-bromophenyl group present in the target compound.
Multi-Component Condensation Reactions
Detailed Preparation Protocols
Dithiocarbamate Intermediate Method
One of the most efficient approaches for synthesizing thiazolylidene derivatives involves the preparation and isolation of dithiocarbamate intermediates. This method has shown significant improvements in yield compared to traditional one-pot procedures.
Protocol Overview:
- Formation of dithiocarbamate salt from primary amine and carbon disulfide
- Isolation of the intermediate dithiocarbamate salt
- Reaction with alpha-halogenated ketone (specifically 4-bromophenacyl bromide)
- Cyclization to form the thiazolethione structure
- Oxidation to generate the thiazolylidene skeleton
- Introduction of the acetamide functionality
Table 1: Reaction Conditions for Dithiocarbamate Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Dithiocarbamate formation | Primary amine, CS₂, Et₃N | Diethyl ether | Room temperature | 2-4 hours | 94-99 |
| Reaction with α-bromo ketone | Dithiocarbamate salt, 4-bromophenacyl bromide | Acetonitrile | Room temperature | Overnight | 80-90 |
| Cyclization | - | Ethanol/HCl | Reflux | 1 hour | 86-90 |
Oxidation Methods for Thiazolethione Conversion
The conversion of thiazolethione intermediates to the corresponding thiazolylidenes is a critical step in the synthesis. Two primary oxidation methods have been documented:
Hydrogen Peroxide Oxidation
Traditional approaches employ hydrogen peroxide in acetic acid for the oxidation of thiazolethiones. While effective, this method often requires careful temperature control and extended reaction times.
meta-Chloroperbenzoic Acid (m-CPBA) Oxidation
Recent improvements utilize m-CPBA as an alternative oxidizing agent, which has demonstrated superior performance in many cases. The reaction typically proceeds as follows:
- Addition of hexafluorophosphoric acid to a solution of thiazolethione in tetrahydrofuran (THF)
- Cooling the mixture to -78°C
- Portionwise addition of m-CPBA
- Warming to room temperature and stirring for 2 hours
- Quenching with sodium sulfite and isolation
Table 2: Comparison of Oxidation Methods
| Oxidation Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Safety Considerations |
|---|---|---|---|---|---|---|
| H₂O₂ method | H₂O₂ (3.3 eq.) | Acetic acid | 0°C to RT | 4-6 hours | 61 | Requires careful handling of peroxides |
| m-CPBA method | m-CPBA (3 eq.), HPF₆ | THF | -78°C to RT | 2 hours | 69 | Improved safety profile, easier monitoring |
The introduction of the 2-(4-bromophenyl)-2-oxoethyl group onto the thiazolylidene core requires careful consideration of reaction conditions to ensure regioselectivity.
Preparation of 4-Bromophenacyl Bromide
The 4-bromophenacyl bromide serves as a key precursor for incorporating the 4-bromophenyl-oxoethyl functionality:
- Bromination of 4-bromoacetophenone using copper(II) bromide or bromine
- Purification of the resulting 4-bromophenacyl bromide
- Subsequent reaction with the thiazole intermediate
N-Alkylation Strategy
The attachment of the 2-(4-bromophenyl)-2-oxoethyl group to the nitrogen position of the thiazole ring can be achieved through N-alkylation reactions. This approach requires:
- Preparation of an appropriate thiazole precursor
- N-alkylation using 4-bromophenacyl bromide
- Formation of the thiazolylidene structure
- Introduction of the acetamide functionality
Acetamide Functionalization Methods
The integration of the acetamide group onto the thiazolylidene nitrogen represents the final key step in the preparation of the target compound.
Direct Acetylation
This approach involves:
- Reaction of the thiazolylidene intermediate with acetyl chloride or acetic anhydride
- Use of appropriate base (e.g., triethylamine) to facilitate the reaction
- Purification to obtain the final Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- product
Acetamide Coupling
An alternative method employs coupling reactions:
- Activation of acetic acid using coupling agents (e.g., DCC, EDC/HOBt)
- Reaction with the thiazolylidene nitrogen
- Purification procedures to obtain the pure compound
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the synthesis. Common solvents employed include:
Table 3: Solvent Optimization for Key Synthetic Steps
| Synthetic Step | Recommended Solvents | Solvents to Avoid | Rationale |
|---|---|---|---|
| Dithiocarbamate formation | Diethyl ether, THF | DMSO, DMF | Improved stability of intermediates in ethereal solvents |
| Cyclization | Ethanol, Acetonitrile | Chloroform | Enhanced cyclization rates and higher yields |
| Oxidation | THF, Dichloromethane | Acetic acid | Better control of reaction and easier workup |
| N-alkylation | Acetonitrile, DMF | Alcohols | Improved nucleophilicity and reduced side reactions |
Temperature and Reaction Time
Careful control of temperature and reaction time is crucial for obtaining optimal yields and minimizing side reactions:
- Dithiocarbamate formation typically proceeds at room temperature for 2-4 hours
- Reaction with α-halogenated ketones is best conducted at room temperature overnight
- Cyclization requires reflux conditions for approximately 1 hour
- Oxidation with m-CPBA should begin at -78°C and gradually warm to room temperature over 2 hours
Purification and Characterization
Purification Techniques
The purification of the target compound typically employs:
- Recrystallization from appropriate solvent systems
- Column chromatography using optimized eluent compositions
- For intermediates, washing procedures with aqueous solutions (e.g., sodium bicarbonate, water, brine)
Spectroscopic Characterization
The final compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Infrared (IR) spectroscopy to confirm functional groups
- Mass spectrometry for molecular weight confirmation
- X-ray crystallography for structural determination
Recent Advances in Synthetic Methodologies
Recent developments have focused on improving the efficiency and sustainability of thiazolylidene synthesis:
Catalyst Optimization
Novel catalytic systems have demonstrated improved performance:
Multicomponent Reactions (MCRs)
MCRs have emerged as efficient alternatives to traditional multi-step processes:
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Thiazolylidene Acetamides
- 4-Bromophenyl vs. 4-Methylphenyl : The bromine atom in the target compound increases molecular weight (MW: ~367.2 g/mol vs. ~307.4 g/mol for methyl analog) and lipophilicity (ClogP ~2.8 vs. ~2.2), which may influence membrane permeability and target binding .
- Electron-Withdrawing Effects : The 4-bromo substituent may enhance interactions with electron-rich regions of biological targets (e.g., enzyme active sites) compared to the electron-donating methyl group .
Comparison with Imidazothiazole Derivatives
Compounds such as N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)acetamide (12h) share the 4-bromophenyl motif but differ in core structure (imidazothiazole vs. thiazolylidene). Key distinctions include:
- Bioactivity: Compound 12h demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, with an IC₅₀ of 0.89 µM . The thiazolylidene core in the target compound may offer alternative binding modes for similar targets.
- Synthetic Complexity : Imidazothiazoles require multi-step syntheses involving click chemistry, whereas thiazolylidenes are often derived from simpler cyclization reactions .
Pharmacokinetic Modulators
The piperazine derivative N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) enhanced the bioavailability (BA) of paclitaxel by 56–106.6% via P-glycoprotein (P-gp) inhibition. Comparatively:
- Structural Overlap : Both compounds feature acetamide and thiazole moieties, but the target compound lacks the piperazine group critical for P-gp interaction.
Receptor Agonism and Antagonism
Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as potent FPR2 agonists, inducing calcium mobilization in neutrophils . The target compound’s 4-bromophenyl group may similarly engage Formyl Peptide Receptors (FPRs), though empirical validation is required.
Antitumor Potential
Quinazolinone-based acetamides (e.g., N-(substituted phenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide) exhibit antitumor activity (MGI%: 19%) . The thiazolylidene core in the target compound could provide a planar structure for DNA intercalation or topoisomerase inhibition, analogous to quinazolinones.
Q & A
Q. What are the recommended synthetic routes for preparing this acetamide-thiazole derivative, and how can reaction yields be optimized?
The synthesis typically involves condensation of 4-bromophenyl-2-oxoethyl precursors with thiazolylidene acetamide intermediates. Key steps include:
- Nucleophilic substitution : Reacting brominated aryl ketones with thiazole-based amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields can be improved by controlling stoichiometric ratios (1:1.2 for amine:ketone) and reaction temperatures (70–80°C) .
- Characterization : Confirm purity via HPLC (>95%) and structural identity using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers approach the spectroscopic characterization of this compound?
A multi-technique approach is critical:
- NMR : Identify the thiazolylidene proton (δ 7.8–8.2 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- FT-IR : Confirm C=O stretches (1650–1700 cm) and C-Br vibrations (550–600 cm) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the bromophenyl and thiazole moieties .
Q. What solvent systems are optimal for solubility and stability studies?
The compound shows moderate solubility in DMSO and DMF but limited solubility in aqueous buffers. For stability:
- Avoid prolonged exposure to light or moisture.
- Store in anhydrous DMSO at −20°C for long-term stability.
- Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–12) to identify labile functional groups (e.g., the thiazole ring) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density distributions, focusing on the electron-withdrawing 4-bromophenyl group and its impact on the thiazolylidene ring’s aromaticity .
- Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. The bromine atom may enhance binding affinity via halogen bonding with protein residues .
Q. What experimental designs are suitable for evaluating its pharmacological activity while minimizing confounding variables?
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Meta-analysis : Compare datasets for variables such as cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., incubation time, serum content) .
- Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl) to isolate the role of the bromophenyl group in activity discrepancies .
Q. What advanced techniques are recommended for probing solid-state properties?
- Single-crystal X-ray diffraction : Resolve the thiazolylidene ring’s planar conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Thermogravimetric analysis (TGA) : Determine thermal stability; decomposition typically occurs >200°C, correlating with the loss of the acetamide moiety .
Methodological Considerations
Q. How should researchers address challenges in reproducibility during scale-up?
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading).
- Quality control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
